3,7-Decadiene
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Overview
Description
3,7-Decadiene: is an organic compound with the molecular formula C10H18 . It is a diene, meaning it contains two double bonds. The structure of this compound includes a chain of ten carbon atoms with double bonds located at the 3rd and 7th positions. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Decadiene can be synthesized through various methods, including the Acyclic Diene Metathesis (ADMET) polymerization . This method involves the polycondensation of α,ω-dienes, releasing ethylene as a byproduct. The reaction is driven by the elimination of ethylene under vacuum conditions and can be performed either in bulk at high temperatures (up to 190°C) or in solvents at lower temperatures using appropriate catalysts .
Industrial Production Methods: Industrial production of this compound often involves the reduction of 10-halo-3,6-decadiyne to form (3Z,6Z)-10-halo-3,6-decadiene, which is then converted into this compound . This method is efficient and yields high purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3,7-Decadiene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing compounds.
Reduction: Hydrogenation of this compound can produce decane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: Epoxides and diols.
Reduction: Decane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,7-Decadiene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of ADMET polymers, which have well-defined primary structures and diverse functionalities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Model Compound: It is used as a model compound for studying the thermal cis-trans isomerization of polyalkenamers.
Mechanism of Action
The mechanism of action of 3,7-Decadiene involves its ability to undergo cis-trans isomerization . This process is significant in the study of polymer structures and properties. The compound’s double bonds allow for the formation of different isomers, which can affect the physical and chemical properties of the resulting polymers .
Comparison with Similar Compounds
1,3-Butadiene: Another diene with double bonds at the 1st and 3rd positions.
1,5-Hexadiene: A diene with double bonds at the 1st and 5th positions.
1,7-Octadiene: A diene with double bonds at the 1st and 7th positions.
Uniqueness of 3,7-Decadiene: this compound is unique due to the specific positioning of its double bonds, which allows for distinct reactivity and applications in polymer chemistry. Its ability to undergo cis-trans isomerization makes it valuable for studying polymer behavior and properties .
Properties
Molecular Formula |
C10H18 |
---|---|
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(3E,7E)-deca-3,7-diene |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h5-8H,3-4,9-10H2,1-2H3/b7-5+,8-6+ |
InChI Key |
LCSLWNXVIDKVGD-KQQUZDAGSA-N |
Isomeric SMILES |
CC/C=C/CC/C=C/CC |
Canonical SMILES |
CCC=CCCC=CCC |
Origin of Product |
United States |
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